![molecular formula C14H10O6 B12369255 3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one](/img/structure/B12369255.png)
3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one is a hydroxylated derivative of benzo[c]chromen-6-one. This compound is known for its unique structural features and potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of a benzo[c]chromen-6-one core with four hydroxyl groups and a methyl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one typically involves the hydroxylation of a benzo[c]chromen-6-one precursor. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure selective hydroxylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of dihydrobenzo[c]chromen-6-one derivatives.
Substitution: Formation of halogenated or alkylated benzo[c]chromen-6-one derivatives.
Wissenschaftliche Forschungsanwendungen
3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Acts as a fluorescent probe for detecting metal ions, such as iron (III), in biological samples.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:
Metal Ion Binding: The hydroxyl groups facilitate binding to metal ions, making it an effective fluorescent sensor for iron (III) ions.
Enzyme Inhibition: The compound can inhibit phosphodiesterase II, which plays a role in regulating intracellular levels of cyclic nucleotides.
Neuroprotection: Its neuroprotective effects are attributed to its antioxidant properties and ability to modulate signaling pathways involved in cell survival and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Similar structure but lacks the methyl group at position 1.
3-Hydroxy-6H-benzo[c]chromen-6-one: Lacks the hydroxyl groups at positions 7, 8, and 9.
Uniqueness
3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one is unique due to its specific arrangement of hydroxyl groups and the presence of a methyl group, which contribute to its distinct chemical reactivity and biological activity. This compound’s ability to act as a selective fluorescent sensor for iron (III) ions and its potential neuroprotective effects set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C14H10O6 |
|---|---|
Molekulargewicht |
274.22 g/mol |
IUPAC-Name |
3,7,8,9-tetrahydroxy-1-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O6/c1-5-2-6(15)3-9-10(5)7-4-8(16)12(17)13(18)11(7)14(19)20-9/h2-4,15-18H,1H3 |
InChI-Schlüssel |
RXMRZEAEDPSQPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C3=CC(=C(C(=C3C(=O)O2)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E,4S)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12369182.png)
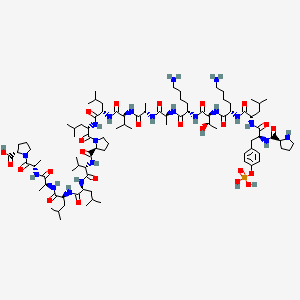

![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)
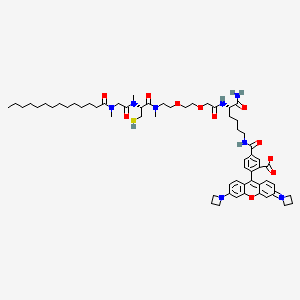
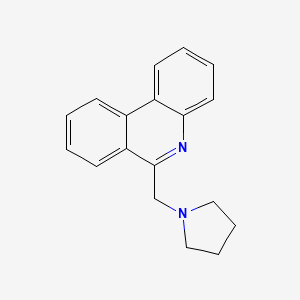


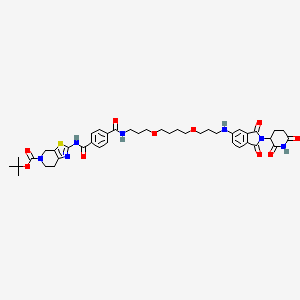


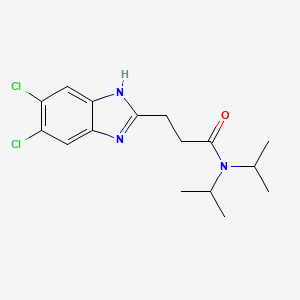
![[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone](/img/structure/B12369256.png)

